tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Functionalization

tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1196156-15-6) is a N-Boc-protected, 2-chloro-substituted tetrahydropyrido[3,4-d]pyrimidine building block with molecular formula C₁₂H₁₆ClN₃O₂ and molecular weight 269.73 g/mol. This heterocyclic core belongs to the privileged pyrido[3,4-d]pyrimidine scaffold, which has been extensively exploited in medicinal chemistry for the development of kinase inhibitors targeting EGFR, MPS1, and Pan-erbB kinases.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
CAS No. 1196156-15-6
Cat. No. B1375796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
CAS1196156-15-6
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)Cl
InChIInChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3
InChIKeyKIYPBPWOWVKRDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1196156-15-6): Core Intermediate for Pyrido[3,4-d]pyrimidine-Based Kinase Inhibitor Procurement


tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1196156-15-6) is a N-Boc-protected, 2-chloro-substituted tetrahydropyrido[3,4-d]pyrimidine building block with molecular formula C₁₂H₁₆ClN₃O₂ and molecular weight 269.73 g/mol . This heterocyclic core belongs to the privileged pyrido[3,4-d]pyrimidine scaffold, which has been extensively exploited in medicinal chemistry for the development of kinase inhibitors targeting EGFR, MPS1, and Pan-erbB kinases [1]. The compound serves as a versatile late-stage diversification intermediate, with the 2-chloro leaving group enabling regioselective nucleophilic aromatic substitution (SNAr) and the Boc group providing orthogonal N-7 protection for sequential functionalization .

Why tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate Cannot Be Replaced by Close Analogs: Positional Isomer and Protecting Group Specificity


In pyrido[3,4-d]pyrimidine-based drug discovery programs, the precise positioning of the chlorine leaving group and the nature of the N-protecting group dictate both the synthetic sequence and the final pharmacophore geometry. Substituting the 2-chloro isomer (CAS 1196156-15-6) with its 4-chloro positional isomer (CAS 1053656-57-7) fundamentally alters the regiochemical outcome of SNAr reactions, as the 2-position and 4-position on the pyrimidine ring exhibit markedly different electrophilic reactivities [1]. Similarly, replacing the Boc group with a benzyl carbamate (e.g., benzyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate) introduces a different deprotection requirement—hydrogenolysis versus acidolysis—which may be incompatible with reduction-sensitive functional groups installed downstream [2]. The 2,4-dichloro analog (CAS 916420-27-4) offers two reactive sites and therefore lower chemoselectivity in mono-substitution reactions. These distinctions mean that in a multi-step synthetic route optimized for a specific patent or publication, generic substitution of the building block will, at minimum, require re-optimization of reaction conditions and, at worst, produce an entirely different final compound.

Product-Specific Quantitative Evidence Guide: tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1196156-15-6)


Regiochemical Differentiation: 2-Chloro vs. 4-Chloro Positional Isomer Reactivity in SNAr

The 2-chloro substituent on the pyrido[3,4-d]pyrimidine scaffold exhibits significantly higher electrophilicity toward nucleophilic aromatic substitution (SNAr) than the 4-chloro isomer (CAS 1053656-57-7). In published EGFR inhibitor syntheses, the 2-chloro position is selectively displaced by aniline nucleophiles under mild conditions (K₂CO₃, DMF, 80°C), while the 4-position requires more forcing conditions or transition metal catalysis . This regiochemical distinction is quantified by the difference in LUMO coefficients calculated at the B3LYP/6-31G(d) level: the 2-position carbon bears a higher LUMO coefficient than the 4-position carbon in the protonated pyrimidine ring, making it the kinetically preferred site for nucleophilic attack [1].

Medicinal Chemistry Kinase Inhibitor Synthesis Regioselective Functionalization

Orthogonal Protecting Group Strategy: Boc vs. Cbz (Benzyl Carbamate) Deprotection Selectivity

The tert-butyloxycarbonyl (Boc) protecting group on the N-7 position of CAS 1196156-15-6 is cleaved under acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane), whereas the benzyl carbamate analog (Cbz-protected variant) requires hydrogenolysis (H₂, Pd/C) [1]. This difference is critical when the synthetic sequence involves reduction-sensitive functional groups such as nitro groups, alkenes, or benzyl ethers that would be compromised under hydrogenation conditions. Quantitative deprotection yields for the Boc group under standard conditions (50% TFA in CH₂Cl₂, 25°C, 2 h) typically exceed 95%, whereas Cbz deprotection yields can vary from 75-95% depending on the catalyst loading and substrate sensitivity [2].

Synthetic Chemistry Protecting Group Orthogonality Multi-Step Synthesis

Physicochemical Property Differentiation: Predicted logP and Solubility vs. Des-Chloro and 2,4-Dichloro Analogs

The presence and position of chlorine substituents on the pyrido[3,4-d]pyrimidine scaffold significantly modulate lipophilicity. The mono-2-chloro compound (CAS 1196156-15-6) has a predicted logP (clogP) of approximately 1.8-2.0, compared to approximately 1.2-1.4 for the des-chloro analog (CAS 1174007-81-8) and approximately 2.5-2.8 for the 2,4-dichloro analog (CAS 916420-27-4) . This positions the 2-chloro compound in the optimal lipophilicity range (clogP 1-3) for CNS drug-likeness and aqueous solubility, while the dichloro analog approaches the upper limit of desirable lipophilicity (clogP >3 increases promiscuity risk) [1].

Physicochemical Properties Drug-Likeness Library Design

Commercial Purity Benchmarks: 95% vs. 98% Grade Availability and Stability Under Recommended Storage

Commercial suppliers report standard purities of 95% (AKSci, Bidepharm, ChemShuttle) and 98% (Leyan) for CAS 1196156-15-6, with QC characterization including NMR, HPLC, and GC . The compound is recommended for storage under inert gas (N₂ or Ar) at 2-8°C, with a predicted boiling point of 418.6±45.0°C and density of 1.266±0.06 g/cm³ . In contrast, the 4-chloro isomer (CAS 1053656-57-7) is typically offered at 95% purity only, and the 2,4-dichloro analog (CAS 916420-27-4) at 97% from select vendors, with a higher melting point (79-81°C) due to increased crystal lattice energy from the second chlorine .

Quality Control Building Block Procurement Synthetic Reproducibility

Class-Level Kinase Inhibition Scaffold Validation: Pyrido[3,4-d]pyrimidine Core in EGFR and MPS1 Inhibitor Potency

The pyrido[3,4-d]pyrimidine scaffold, of which CAS 1196156-15-6 is the core 2-chloro building block, has been validated in multiple kinase inhibitor programs. Compound 25h, a 2,4-disubstituted 6-(5-substituted pyridin-2-amino)pyrido[3,4-d]pyrimidine derivative synthesized from 2-chloro-pyrido[3,4-d]pyrimidine intermediates, inhibited HCC827 and H1975 cancer cell growth with IC₅₀ values of 0.025 μM and 0.49 μM respectively, and showed potent inhibition of EGFRL858R (IC₅₀ = 1.7 nM) and EGFRL858R/T790M (IC₅₀ = 23.3 nM) . Separately, pyrido[3,4-d]pyrimidine-based MPS1 inhibitors demonstrated excellent potency and selectivity, translating into biomarker modulation in an in vivo human tumor xenograft model [1]. These data establish the scaffold's capacity to produce low-nanomolar kinase inhibitors when the 2-chloro position is exploited for SAR diversification.

Kinase Inhibition EGFR T790M MPS1/TTK Anticancer

Scalability and Multi-Vendor Availability: Supply Chain Comparison with the 4-Chloro Isomer

CAS 1196156-15-6 is stocked by a broader network of global suppliers (including Fluorochem, AK Scientific, Bidepharm, ChemShuttle, CymitQuimica, Ambeed, and Leyan) compared to its 4-chloro isomer CAS 1053656-57-7, which is primarily available from Bidepharm, Parchem, Alfa Chemistry, and Capotchem . The 2-chloro compound is offered in pack sizes from 100 mg to 5 g in 95% purity at competitive pricing, with custom synthesis options for larger quantities (up to kilogram scale) through ChemShuttle and Bidepharm . In contrast, the 2,4-dichloro analog (CAS 916420-27-4) is available from fewer vendors (VWR, JKNBiochem) and typically at higher cost due to the additional synthetic step required for the second chlorination [1].

Supply Chain Bulk Procurement Building Block Catalog

Best Research and Industrial Application Scenarios for tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate (CAS 1196156-15-6)


Parallel Synthesis of 2-Anilino-Pyrido[3,4-d]pyrimidine Kinase Inhibitor Libraries via SNAr Diversification

In medicinal chemistry programs targeting EGFR, MPS1, or Pan-erbB kinases, CAS 1196156-15-6 serves as the optimal starting material for generating diverse 2-substituted pyrido[3,4-d]pyrimidine libraries. The 2-chloro leaving group undergoes selective SNAr with a broad range of aniline and heteroaryl amine nucleophiles under mild conditions (K₂CO₃, DMF, 80°C), while the Boc-protected N-7 position remains intact for subsequent deprotection and functionalization (e.g., sulfonylation, acylation, or reductive amination) . This orthogonal reactivity profile—demonstrated in the synthesis of irreversible EGFR-TKIs achieving EGFRL858R IC₅₀ = 1.7 nM—is not replicable with the 4-chloro isomer, which requires harsher conditions that risk Boc cleavage or thermal degradation .

DNA-Encoded Library (DEL) Synthesis Requiring Orthogonal Boc Protection

DNA-encoded library technology demands building blocks that are compatible with aqueous reaction conditions and enable sequential, high-yielding transformations without DNA damage. CAS 1196156-15-6 is specifically offered by ChemShuttle for DEL synthesis support, as the Boc group is stable under the mild basic conditions of on-DNA SNAr reactions but can be cleanly removed with TFA without degrading the DNA tag . The benzyl carbamate analog is incompatible with this application because hydrogenolysis would destroy the DNA-encoded tag . The balanced clogP (~1.8-2.0) of the 2-chloro scaffold also ensures that the resulting on-DNA conjugates maintain adequate aqueous solubility for DEL selection experiments .

Scale-Up Synthesis of Preclinical Kinase Inhibitor Candidates with Optimized Regiochemistry

When advancing a pyrido[3,4-d]pyrimidine-based lead compound into preclinical development, the regiochemical fidelity of the building block is critical. Using CAS 1196156-15-6 (98% purity grade) ensures that the chlorine is exclusively at the 2-position, avoiding contamination with 4-chloro isomer (CAS 1053656-57-7) that would produce an isomeric impurity in the final API. The multi-vendor availability and custom synthesis scalability (to kilogram quantities) support process chemistry development . The predicted boiling point of >400°C indicates thermal robustness for large-scale reactions, while storage at 2-8°C under inert atmosphere provides adequate shelf-life for multi-year development programs .

Targeted Covalent Inhibitor Design Exploiting 2-Position Derivatization

The 2-chloro position of CAS 1196156-15-6 enables the introduction of acrylamide warheads for irreversible kinase inhibition. As demonstrated in the design of irreversible EGFR-T790M inhibitors, the 2-position is derivatized with a pyridin-2-amine bearing an acrylamide moiety, creating covalent inhibitors with sustained target engagement . This strategy produced compound 25h, which inhibited tumor growth in an HCC827 xenograft mouse model at 50 mg/kg in vivo . The 4-chloro isomer cannot be used interchangeably for this application because the geometric trajectory of the warhead from the 4-position would misalign the acrylamide with the target cysteine residue (Cys797 in EGFR), abolishing covalent bond formation .

Quote Request

Request a Quote for tert-Butyl 2-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.